3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc-protected amino acid derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom and a propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling controlled deprotection under acidic conditions. This compound is of significant interest in medicinal chemistry and peptide synthesis due to its alkyne functionality, which facilitates click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]propanoic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,13,14) |
InChI Key |
DHDNFAJRUPNRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic route to 3-{(tert-butoxy)carbonylamino}propanoic acid involves the protection of propargylamine with the Boc group, followed by coupling with a propanoic acid derivative or direct use of protected propargylamine in subsequent reactions.
- Starting materials: Propargylamine and tert-butyl chloroformate (Boc2O)
- Reaction conditions:
- Base: Triethylamine (Et3N) or similar organic base
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Typically room temperature (20–25 °C)
- Time: 16–24 hours under inert atmosphere to avoid moisture and hydrolysis
- Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the Boc-protected amine and releasing chloride ion.
- Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate)
- Recrystallization or preparative HPLC for higher purity requirements
This method yields 3-{(tert-butoxy)carbonylamino}propanoic acid with high selectivity and yield, typically >70% under optimized conditions.
Industrial Scale Synthesis
Industrial production scales up the laboratory synthesis using:
- Automated reactors with precise temperature and stirring controls
- Continuous flow chemistry to enhance reproducibility and reduce reaction times
- Optimization to minimize by-products and waste, improving sustainability
The industrial process maintains the same fundamental chemistry but emphasizes process control, safety, and environmental considerations.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Anhydrous DCM or THF | Moisture-free to prevent Boc hydrolysis |
| Base | Triethylamine (1.1–1.5 equiv.) | Scavenges HCl formed during reaction |
| Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |
| Reaction Time | 16–24 hours | Monitored by TLC or LC-MS for completion |
| Inert Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Purification | Silica gel chromatography | Gradient elution with hexane/ethyl acetate |
Detailed Reaction Mechanism
The reaction proceeds via nucleophilic attack of the propargylamine nitrogen on the carbonyl carbon of tert-butyl chloroformate, forming a carbamate intermediate. The base (triethylamine) neutralizes the released HCl, driving the reaction forward. The Boc group protects the amine, stabilizing it for subsequent synthetic transformations.
Alternative Synthetic Approaches and Variations
- Use of Boc anhydride (Boc2O): Instead of tert-butyl chloroformate, Boc anhydride can be employed with catalytic 4-dimethylaminopyridine (DMAP) to achieve Boc protection under milder conditions.
- Coupling with protected amino acids: Boc-protected propargylamine can be coupled with protected propanoic acid derivatives using carbodiimide coupling agents (e.g., EDC, HOBt) to form amide bonds, expanding the compound’s structural diversity.
- Multi-step synthesis: Incorporation of additional protecting groups or functionalization steps, such as conversion to aminooxy derivatives or further Boc protection, has been reported to achieve specialized derivatives with high yields (70–87%).
Purification and Characterization
Purification methods include:
- Column chromatography: Silica gel with solvent gradients (hexane/ethyl acetate)
- Preparative HPLC: Reverse-phase with acetonitrile/water mobile phases for high purity (>95%)
- Recrystallization: From suitable solvents to obtain crystalline product
Characterization techniques:
- NMR spectroscopy: To confirm Boc protection and alkyne presence
- Mass spectrometry (LC-MS): To verify molecular weight (~227.26 g/mol)
- Melting point determination: Typically around 210 °C (similar Boc derivatives)
- HPLC purity analysis: Ensuring >95% purity for research applications
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection with BocCl | Propargylamine, tert-butyl chloroformate, Et3N, DCM, r.t., 16-24 h | 70–80 | Standard lab-scale synthesis |
| Boc protection with Boc2O | Propargylamine, Boc anhydride, DMAP, THF, r.t. | 75–85 | Milder conditions, catalytic DMAP |
| Coupling with protected acid | Boc-propargylamine, protected propanoic acid, EDC/HOBt, Et3N, DCM | 65–75 | For amide bond formation, multi-step |
| Industrial continuous flow | Automated reactors, controlled temp, inert atmosphere | >80 | Scalable, optimized for purity & yield |
Research Findings and Applications Related to Preparation
- The Boc protection strategy is robust and widely used due to the acid-labile nature of the Boc group, facilitating selective deprotection in multi-step syntheses.
- The alkyne functionality introduced via propargylamine allows for click chemistry applications, expanding the utility of the compound in medicinal chemistry.
- Optimization of reaction parameters (solvent, base, temperature) significantly impacts yield and purity, with moisture control being critical.
- Industrial processes emphasize sustainability through minimized waste and continuous flow techniques, reflecting advances in green chemistry.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Free amine derivatives.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals and drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of complex molecules .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing attributes:
| Compound Name | Substituent on Amino Group | Molecular Formula | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Propargyl (prop-2-yn-1-yl) | C11H17NO4* | ~227.26* | Not explicitly provided | Alkyne group for click chemistry; Boc protection enables acid-labile deprotection |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | Isopropyl | C11H21NO4 | 243.29 | 917202-02-9 | Hydrophobic isopropyl group; reduced reactivity compared to propargyl |
| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | Methyl branch on propanoic acid | C9H17NO4 | 203.24 | 16948-10-0 | Stereochemical complexity due to methyl branching; impacts solubility |
| (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid | Tetrahydropyran-4-yl | C13H23NO5 | 273.33 | 368866-33-5 | Bulky oxane substituent enhances lipophilicity; potential for CNS-targeting |
| 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid | Benzoxazolone ring | C15H17N2O5 | 322.31 | 2386167-21-9 | Aromaticity and hydrogen-bonding capacity; possible kinase inhibition |
| 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid | 2-Chlorobenzyl | C15H20ClNO4 | 313.77 | 1182127-75-8 | Chlorinated aromatic group increases metabolic stability; enhanced π-π stacking |
*Estimated based on structural analogs.
Reactivity and Functional Group Analysis
- Propargyl Group (Target Compound) : The alkyne moiety enables CuAAC click chemistry, making it valuable for labeling and bioconjugation. This reactivity is absent in analogs with isopropyl or tetrahydropyran substituents .
- Boc Protection : All compounds share acid-labile Boc protection, but deprotection kinetics may vary. For example, electron-withdrawing groups (e.g., benzoxazolone in ) could slightly stabilize the Boc group against acid hydrolysis.
- Aromatic vs.
Physicochemical Properties
- Solubility : The propargyl group in the target compound offers moderate polarity, balancing solubility in organic solvents and aqueous buffers. In contrast, tetrahydropyran () and chlorobenzyl () analogs are more lipophilic, favoring membrane permeability.
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]propanoic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)CC#C |
The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, enhancing the compound's utility in organic synthesis and medicinal chemistry .
The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily attributed to its ability to interact with various biological targets. The compound can undergo multiple chemical transformations, allowing it to act as a precursor for various bioactive molecules. Its alkyne group provides opportunities for further functionalization, which can enhance its biological properties .
Antimicrobial Properties
Research has indicated that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibit antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, making them potential candidates for antibiotic development .
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the secretion of virulence factors in pathogenic bacteria by downregulating key regulatory proteins . The inhibition of the Type III secretion system (T3SS), critical for bacterial virulence, has been observed at concentrations around 50 μM, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Inhibition of HSET (KIFC1) : A related study highlighted the ability of structurally similar compounds to inhibit HSET, a kinesin involved in mitotic spindle formation in cancer cells. The inhibition led to the induction of multipolar spindle formation, resulting in cell death in centrosome-amplified cancer cells . This suggests that 3-{(Tert-butoxy)carbonylamino}propanoic acid could possess similar anticancer properties.
- Synthetic Applications : The compound is widely utilized in organic synthesis as a building block for more complex molecules. Its ability to serve as a protecting group makes it valuable in peptide synthesis and drug development .
Q & A
Q. What are the standard protocols for synthesizing 3-{(Tert-butoxy)carbonylamino}propanoic acid?
The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. Reaction parameters such as temperature (room temperature preferred for mild conditions), solvent choice (e.g., dichloromethane), and reaction time (16–24 hours) are critical for optimizing yield. Purification via column chromatography with silica gel or preparative HPLC is recommended to isolate the product from by-products .
Q. How can researchers effectively purify this compound?
Purification often employs column chromatography using a gradient solvent system (e.g., hexane/ethyl acetate) to separate the product. For higher purity, reverse-phase HPLC with acetonitrile/water mobile phases is advised. Analytical techniques like LC-MS should be used to confirm purity (>95%) and molecular weight .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, safety goggles) and respiratory protection (NIOSH-approved P95 respirators for particulates). Avoid contact with strong acids, bases, or oxidizers, which may trigger decomposition. Store in a cool, dry environment away from ignition sources, and follow spill containment protocols using inert materials like sand .
Advanced Research Questions
Q. How can discrepancies in solubility data across studies be resolved?
Discrepancies may arise from variations in solvent purity, pH, or temperature. Methodological consistency is key: replicate solubility tests under controlled conditions (e.g., phosphate-buffered saline at pH 7.4). Use nuclear magnetic resonance (NMR) to verify compound integrity post-solubilization and compare results with literature values .
Q. What strategies optimize reaction conditions for high-yield synthesis?
Employ design of experiments (DoE) to systematically vary parameters like temperature (0–40°C), solvent polarity (DCM vs. THF), and catalyst loading. Kinetic studies using in-situ FTIR or HPLC can identify rate-limiting steps. For example, increasing reaction time to 24 hours improved yields from 60% to 85% in Boc-protection steps .
Q. How can conflicting bioactivity data in enzyme inhibition assays be addressed?
Standardize assay conditions (e.g., enzyme concentration, buffer ionic strength) and validate using positive controls. Test compound purity via LC-MS to rule out degradation products. Dose-response curves (e.g., IC50 values) should be replicated across multiple batches to confirm reproducibility .
Q. What advanced techniques confirm the compound’s structural integrity and stability?
Q. How does the compound’s stability under acidic/basic conditions impact peptide coupling?
The Boc group is acid-labile, requiring careful pH control during deprotection. Stability studies in trifluoroacetic acid (TFA)/water (95:5) show complete deprotection within 30 minutes. In contrast, basic conditions (pH >10) may hydrolyze the propynyl group, necessitating neutral buffers for coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
